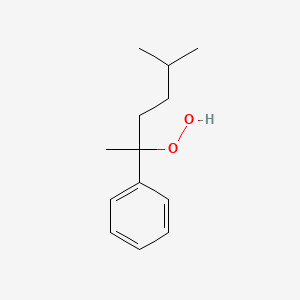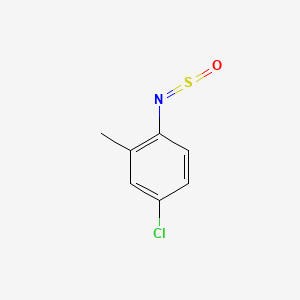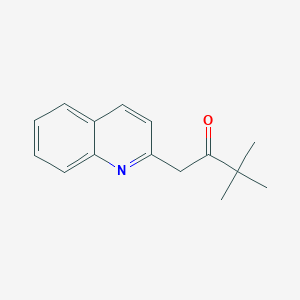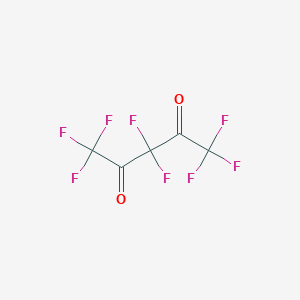
5-Methyl-2-phenylhexane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane backbone with methyl and phenyl substituents. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylhexane-2-peroxol typically involves the reaction of 5-Methyl-2-phenylhexan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-phenylhexane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, making it useful in organic synthesis.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary widely based on the substituent introduced.
Applications De Recherche Scientifique
5-Methyl-2-phenylhexane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenylhexane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or oxidize other compounds. The molecular targets and pathways involved include:
Polymerization: Initiation of chain reactions leading to the formation of polymers.
Oxidation: Oxidation of organic substrates through radical intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-phenylhexane-2-peroxol
- 5-Methyl-2-phenylhexan-2-ol
- 2-Phenylhexane-2-peroxol
Uniqueness
5-Methyl-2-phenylhexane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methyl and phenyl substituents influence its chemical behavior, making it suitable for specific applications in polymerization and oxidation reactions.
Propriétés
Numéro CAS |
85981-61-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(2-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(2)9-10-13(3,15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
Clé InChI |
FQTZQOJDVAWDQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)

![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)


![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
